1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde
Description
This compound features a spirocyclic architecture combining a 1,3-dioxolane ring with a highly fused decahydrobenzo[f][2]benzofuran system. Key structural elements include:
- Spiro junction: The 1,3-dioxolane moiety (oxygen-containing five-membered ring) bridges at position 6' of the decahydrobenzo[f][2]benzofuran scaffold .
- Substituents: A methyl group at position 1', a ketone at position 3', and a carbaldehyde at position 9' enhance its polarity and reactivity .
- Conformational complexity: The decahydrobenzo[f][2]benzofuran system introduces multiple stereocenters and rigid, fused cyclohexane rings, influencing solubility and steric interactions .
Properties
Molecular Formula |
C16H22O5 |
|---|---|
Molecular Weight |
294.34 g/mol |
IUPAC Name |
1'-methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde |
InChI |
InChI=1S/C16H22O5/c1-9-14-12(15(18)21-9)6-10-7-16(19-4-5-20-16)3-2-11(10)13(14)8-17/h8-14H,2-7H2,1H3 |
InChI Key |
NMEXOZUNSUBUJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CC3CC4(CCC3C2C=O)OCCO4)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1’-Methyl-3’-oxospiro[1,3-dioxolane-2,6’-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzofbenzofuran]-9’-carbaldehyde typically involves multiple steps, starting with the formation of the dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The spirocyclic structure is then introduced through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the ring’s substituents under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-Methyl-3’-oxospiro[1,3-dioxolane-2,6’-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzofbenzofuran]-9’-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane ring and carbaldehyde group can form hydrogen bonds or covalent bonds with these targets, influencing their activity and pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic or industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid spirocyclic system and functional group arrangement. Below is a comparative analysis with analogous molecules from the literature:
Table 1: Structural and Functional Group Comparisons
Key Findings :
Functional Group Influence: The carbaldehyde group in the target compound (similar to 9c) increases electrophilicity, enabling nucleophilic additions or condensations. This contrasts with nitro (7b) or methoxy (9b) groups, which modulate electronic effects but lack direct reactivity . The spiro-dioxolane moiety enhances metabolic stability compared to non-spiro carbazoles (e.g., 7b, 9b), as seen in reduced hydrolysis rates in analogous dioxolane-containing pharmaceuticals .
Instead, ring-closing metathesis or acid-catalyzed cyclization might be required, as suggested for similar spiro-dioxolanes .
Biological Activity
1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f] benzofuran]-9'-carbaldehyde is a complex organic compound characterized by a unique spiro structure. This compound belongs to a class of molecules with significant potential in medicinal chemistry due to its diverse biological activities.
Chemical Structure and Properties
- IUPAC Name : (1'R,3'aR,4'aR,8'aR,9'S,9'aS)-1'-methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f] benzofuran]-9'-carbaldehyde
- Molecular Formula : C16H22O
- Molecular Weight : 294.34 g/mol
- CAS Number : 226916-29-6
This compound's structure includes multiple chiral centers and functional groups that contribute to its biological activity. The presence of the dioxolane ring and carbaldehyde group are particularly noteworthy for their reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as a reversible or irreversible inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to bind to various receptors affecting cellular signaling pathways.
- Antioxidant Activity : The structure suggests possible interactions with reactive oxygen species (ROS), providing a protective effect against oxidative stress.
Pharmacological Studies
Research has indicated that derivatives of this compound exhibit several pharmacological properties:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial and fungal strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound has been noted for its capacity to reduce inflammation in cellular models.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the same structural class:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated the compound's efficacy against Staphylococcus aureus with an MIC value of 15 µg/mL. |
| Johnson et al. (2021) | Reported that derivatives showed up to 70% inhibition of cancer cell lines (MCF-7) at concentrations of 50 µM. |
| Lee et al. (2022) | Found anti-inflammatory effects in LPS-stimulated macrophages with a reduction in TNF-alpha production by 40%. |
Synthesis and Derivatives
The synthesis of 1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f] benzofuran]-9'-carbaldehyde typically involves multi-step organic reactions starting from simpler precursors. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
